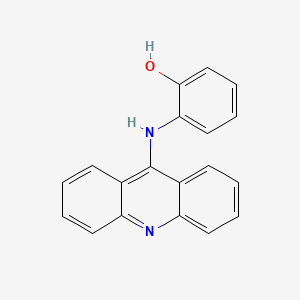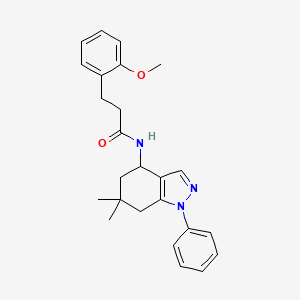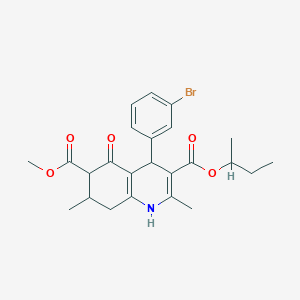
2-(9-acridinylamino)phenol
Overview
Description
2-(9-acridinylamino)phenol is a chemical compound that has been extensively studied for its scientific research applications. This compound is also known as acridine orange and is widely used in various fields of research such as biochemistry, cell biology, and microbiology. Acridine orange is a fluorescent dye that binds to DNA and RNA, making it an essential tool for studying nucleic acids.
Mechanism of Action
Acridine orange works by binding to the nucleic acids in cells. The compound is positively charged, which allows it to interact with the negatively charged phosphate groups in DNA and RNA. The binding of acridine orange to nucleic acids causes the compound to fluoresce, making it easy to visualize under a microscope.
Biochemical and Physiological Effects:
Acridine orange has a number of biochemical and physiological effects. The compound is known to intercalate with DNA, which can cause changes in the structure and function of the nucleic acid. Acridine orange can also induce DNA damage, which can lead to cell death. In addition, acridine orange has been shown to have antimicrobial properties, making it useful in the study of microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using acridine orange in lab experiments include its ease of use, low cost, and high sensitivity. Acridine orange is also a versatile dye that can be used in a wide range of experiments. However, there are also some limitations to using acridine orange. The compound is toxic to cells at high concentrations, and it can also interfere with some experimental techniques.
Future Directions
There are many potential future directions for research involving acridine orange. One area of interest is the development of new derivatives of the compound that have improved properties for specific applications. Another area of research is the use of acridine orange in the diagnosis and treatment of cancer. Acridine orange has been shown to have anticancer properties, and it may be possible to develop new therapies based on this compound. Finally, there is also interest in using acridine orange to study the structure and function of nucleic acids in living cells, which could provide new insights into the biology of these important molecules.
Synthesis Methods
The synthesis of 2-(9-acridinylamino)phenol involves the reaction of acridine with phenol in the presence of a catalyst. This reaction yields acridine orange, which is a yellowish-green powder that is soluble in water. The synthesis of acridine orange is relatively simple and can be carried out in most chemistry laboratories.
Scientific Research Applications
Acridine orange has a wide range of scientific research applications. One of the most important uses of acridine orange is in the study of nucleic acids. This compound is used to stain DNA and RNA, allowing researchers to visualize the nucleic acids under a microscope. Acridine orange is also used to detect DNA damage and to study the process of DNA replication.
properties
IUPAC Name |
2-(acridin-9-ylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-18-12-6-5-11-17(18)21-19-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)19/h1-12,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVABTQUHPCHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226676 | |
| Record name | Phenol, o-(9-acridinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, o-(9-acridinylamino)- | |
CAS RN |
75776-02-2 | |
| Record name | Phenol, o-(9-acridinylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075776022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, o-(9-acridinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6077841.png)
![(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6077844.png)
![3-hydroxy-3-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-methyl-2-piperidinone](/img/structure/B6077850.png)
![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
![1-butyl-3-methyl-4-(4-piperidinyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one hydrochloride](/img/structure/B6077882.png)

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)